molecular formula C13H20N2 B1371352 3-[(3-Methylpiperidin-1-yl)methyl]aniline CAS No. 919018-27-2

3-[(3-Methylpiperidin-1-yl)methyl]aniline

Cat. No. B1371352
CAS RN: 919018-27-2
M. Wt: 204.31 g/mol
InChI Key: FBNVXAZXOQRQHJ-UHFFFAOYSA-N
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Description

3-[(3-Methylpiperidin-1-yl)methyl]aniline is a chemical compound that belongs to the class of tertiary amines. It has been widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Electroluminescence Application

"3-[(3-Methylpiperidin-1-yl)methyl]aniline" has been explored in the development of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential for use in organic light-emitting diode (OLED) devices due to their structured emission spectra, long lifetimes, and metal-to-ligand charge-transfer (MLCT) characteristics (Vezzu et al., 2010).

Solvent Interaction Studies

Research involving derivatives of aniline, including "3-[(3-Methylpiperidin-1-yl)methyl]aniline," has focused on their interactions with solvents. The electric dipole moments and the effects of various solvents on the molecular structure of aniline derivatives have been studied (Cumper & Singleton, 1967; Cumper & Singleton, 1968).

Nitration of Aromatic Compounds

This compound has been involved in the design of novel reagents for the nitration of aromatic compounds, enhancing the efficiency and selectivity of this important chemical reaction (Zolfigol et al., 2012).

Synthetic Chemistry

Several studies have explored the synthesis and characterization of novel compounds involving derivatives of aniline. These studies contribute to the advancement of synthetic methods in organic chemistry and the discovery of new compounds with potential applications (Saeed et al., 2009; Erkin & Ramsh, 2014; Aliev et al., 1989).

Environmental Applications

Research has also delved into the environmental implications of aniline derivatives, such as their biodegradation. Studies have identified bacterial strains capable of degrading aniline and its derivatives, contributing to environmental bioremediation efforts (Liu et al., 2002).

NMR Spectroscopy Studies

Aniline derivatives have been the subject of extensive nuclear magnetic resonance (NMR) spectroscopy studies, providing insights into their molecular structure and electronic properties (Lauterbur, 1963; Wang et al., 2002).

Catalysis Research

Catalytic applications of aniline derivatives have been explored, including in the N-alkylation of aromatic amines. This research advances the field of catalysis, particularly in the synthesis of complex organic molecules (Koten et al., 1998; Zheng & Wang, 2019).

properties

IUPAC Name

3-[(3-methylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNVXAZXOQRQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629776
Record name 3-[(3-Methylpiperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Methylpiperidin-1-yl)methyl)aniline

CAS RN

919018-27-2
Record name 3-[(3-Methylpiperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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